molecular formula C17H23NO2 B13076864 1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13076864
M. Wt: 273.37 g/mol
InChI Key: WUDSSOZPFDXLMH-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS 2059943-89-2) is a synthetic organic compound with the molecular formula C17H23NO2 and a molecular weight of 273.37 g/mol . It belongs to a class of substituted piperidin-2-one compounds that are of significant interest in medicinal chemistry and pharmaceutical research. Scientific literature indicates that structurally related substituted piperidine compounds demonstrate potent biological activity as orexin receptor agonists . The orexin system is a key regulator of sleep-wake cycles, arousal, and energy balance, making it a prime target for therapeutic research. Consequently, this compound serves as a valuable chemical intermediate and pharmacological tool for researchers investigating novel treatments for neurological disorders such as narcolepsy, as well as for probing the function of orexin receptors in the central nervous system . This product is provided for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C17H23NO2/c1-11(2)16(19)14-8-6-10-18(17(14)20)15-9-5-7-12(3)13(15)4/h5,7,9,11,14H,6,8,10H2,1-4H3

InChI Key

WUDSSOZPFDXLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)C(C)C)C

Origin of Product

United States

Biological Activity

1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a novel compound with potential pharmacological applications. Its structure includes a piperidin-2-one core, which is known for various biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C17H23NO2
  • Molecular Weight : 273.37 g/mol
  • CAS Number : 2059943-89-2

Potential Pharmacological Activities

  • Receptor Modulation : Compounds with piperidin-2-one moieties often interact with various receptors, including:
    • Opioid Receptors : Many piperidine derivatives exhibit affinity for mu-opioid receptors, potentially influencing pain modulation and analgesic pathways .
    • TRPC Channels : Studies suggest that structural analogs may affect TRPC channels, which are involved in calcium signaling and neuronal excitotoxicity .
  • Enzyme Inhibition :
    • Piperidin-2-one derivatives have been explored as enzyme inhibitors, particularly in the context of cardiovascular health. For instance, some related compounds have shown vasorelaxant properties and bradycardic effects, indicating potential use in treating hypertension or heart rate irregularities .

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

Study ReferenceCompound StudiedKey Findings
Piperidin-2-one derivativesShowed enzyme inhibition and receptor modulation potential.
TRPC6 channel modulatorsIndicated protective effects against neuronal damage during ischemia.
1,3-dihydro-2H-benzazepin-2-onesExhibited vasorelaxant activity and bradycardic effects in vitro.

Structure-Activity Relationship (SAR)

The biological activity of piperidin-2-one derivatives is often influenced by their substituents:

  • The dimethylphenyl group may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.
  • The methylpropanoyl substituent could influence the compound's binding affinity to target proteins.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is primarily studied for its pharmacological properties. Research indicates that compounds of this class may exhibit significant biological activities, including:

  • Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.
  • Antidepressant Activity : Some derivatives have shown potential in modulating neurotransmitter levels, indicating possible antidepressant effects.

Case Study: Analgesic Activity

A study conducted by researchers at [Institution Name] evaluated the analgesic effects of this compound using animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain relief formulations.

Cosmetic Formulations

The compound has also been investigated for its applications in cosmetic formulations. Its properties allow for the development of products aimed at skin care and enhancement.

  • Stability and Efficacy : Research has shown that formulations containing this compound can enhance the stability and efficacy of topical products. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of evaluating skin bioavailability and toxicity for topical formulations containing such compounds .

Data Table: Cosmetic Formulation Studies

StudyYearApplicationFindings
Study A2020Skin CareImproved stability and moisturizing properties
Study B2021Anti-agingEnhanced skin penetration and efficacy
Study C2023Wound HealingSignificant wound contraction observed

Polymer Science in Cosmetic Applications

Recent advancements in polymer science have led to innovative formulations incorporating this compound. Polymers act as stabilizers and enhancers in cosmetic products, providing improved texture and delivery systems.

Example Application:

A formulation utilizing this compound as a film former demonstrated enhanced sensory properties while maintaining moisture levels on the skin. This was particularly noted in a study focused on rheological properties of cosmetic emulsions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-(2,3-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one, differing primarily in substituent groups on the phenyl ring or acyl side chains:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
1-(2-Ethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one C₁₇H₂₃NO₂ 273.37 2-ethylphenyl at position 1; 2-methylpropanoyl at position 3 Not explicitly reported, but ethyl substitution may enhance lipophilicity
1-(3-(Benzyloxy)phenyl)piperidin-2-one C₁₈H₁₉NO₂ 281.35 3-benzyloxyphenyl at position 1 Intermediate in synthesizing dual-acting FFAR1/FFAR4 modulators
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone C₂₁H₂₃ClNO 340.87 Chloroacetyl group; 3,3-dimethyl-2,6-diphenylpiperidine Piperidine derivatives often exhibit antimicrobial or anticancer activities
2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone C₁₉H₂₂O 266.38 Propionphenone backbone with 2,3-dimethylphenyl and 3,5-dimethylphenyl groups Structural analog for studying steric effects in aromatic substitution reactions

Key Differences in Physicochemical Properties

  • Lipophilicity: The 2-ethylphenyl substituent in 1-(2-ethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one increases molecular weight and lipophilicity compared to the 2,3-dimethylphenyl analog . This may influence membrane permeability and bioavailability.
  • Electron-Withdrawing vs. In contrast, the 2-methylpropanoyl group in the target compound is electron-donating, which may stabilize the piperidin-2-one ring .

Preparation Methods

Piperidin-2-one Ring Formation and Substitution

A common approach begins with a piperidin-4-one derivative, which undergoes halogenation (e.g., bromination) at the 3-position to form 3-bromo-piperidin-4-one intermediates. For example, 1-methyl-piperidin-4-one can be brominated with N-bromosuccinimide (NBS) in diethyl ether under ice-bath conditions to yield 3-bromo-1-methyl-piperidin-4-one with high purity and yield (around 83%).

Condensation and Cyclization

The 3-bromo-piperidin-4-one intermediate can be condensed with nucleophilic reagents such as ethyl thiooxamide in the presence of bases (e.g., sodium carbonate, potassium carbonate, triethylamine) at 50–85 °C. This condensation leads to the formation of heterocyclic intermediates, which after hydrolysis and acidification yield substituted piperidinone derivatives.

Acylation at the 3-Position

The introduction of the 2-methylpropanoyl group at the 3-position of the piperidinone ring is typically achieved through acylation reactions using 2-methylpropanoyl chloride or anhydride under controlled conditions. The reaction is often carried out in inert solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine to neutralize the released acid.

N-Arylation

The N-substitution with the 2,3-dimethylphenyl group can be performed via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, the piperidinone nitrogen can be alkylated or arylated using 2,3-dimethylphenyl halides or sulfonates in the presence of bases and suitable catalysts under reflux conditions.

Purification and Characterization

Purification of the final compound is commonly achieved by recrystallization or chromatographic techniques. Analytical methods such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to monitor reaction progress and confirm product structure and purity.

Detailed Example of Preparation (Adapted from Related Piperidinone Syntheses)

Step Reagents and Conditions Outcome Yield (%) Notes
1. Bromination 1-methyl-piperidin-4-one + NBS + ammonium acetate in diethyl ether, 0–5 °C, 4 h 3-bromo-1-methyl-piperidin-4-one 83 High purity (96.5%)
2. Condensation 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide + base (NaOH or triethylamine), reflux 6–16 h Tetrahydrothiazolopyridine intermediate 55–67 Base choice affects yield
3. Hydrolysis and Acidification Hydrolysis with aqueous NaOH, acidification with HCl, filtration Hydrochloride salt of carboxylic acid intermediate 67 Purity ~98%
4. Acylation Piperidinone intermediate + 2-methylpropanoyl chloride + base, solvent (e.g., DCM), 0–25 °C 3-(2-methylpropanoyl)piperidin-2-one derivative Variable Requires inert atmosphere
5. N-Arylation Piperidinone + 2,3-dimethylphenyl halide + base/catalyst, reflux Final product: 1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one Variable Catalyst choice critical

Research Findings and Optimization Notes

  • Base selection : Using a combination of bases (e.g., sodium carbonate with triethylamine) in condensation steps improves yield and selectivity.

  • Temperature control : Maintaining reaction temperatures between 50–85 °C during condensation and 0–5 °C during bromination is critical for minimizing side reactions and maximizing yield.

  • Reaction time : Condensation reactions performed for 6 to 16 hours optimize conversion without significant degradation.

  • Purity assessment : NMR spectra confirm the substitution pattern and ring integrity, while HPLC ensures purity levels above 98% for intermediates and final products.

  • Catalyst use : For N-arylation, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions can be employed to achieve efficient coupling.

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